molecular formula C17H21NO2S2 B2621968 N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396846-65-3

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2621968
CAS No.: 1396846-65-3
M. Wt: 335.48
InChI Key: JLEWBRWKZLDDBP-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, dimethyl substitutions on a benzene ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The cyclopropyl group and thiophene moiety are introduced through specific reactions such as cyclopropanation and thiophene substitution. Common reagents used in these reactions include cyclopropyl bromide, thiophene-2-carboxaldehyde, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3,4-dimethylbenzenesulfonamide: Lacks the thiophene moiety.

    N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the cyclopropyl and dimethyl substitutions.

Uniqueness

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the combination of its cyclopropyl, dimethyl, and thiophene groups, which confer distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-3,4-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-13-5-8-17(12-14(13)2)22(19,20)18(15-6-7-15)10-9-16-4-3-11-21-16/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEWBRWKZLDDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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